Phenyl (p-nitrophenyl)acetate
Overview
Description
Phenyl (p-nitrophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl group and a p-nitrophenyl group attached to an acetate moiety. This compound is often used in biochemical assays to study enzyme activities, particularly esterases and lipases, due to its ability to release p-nitrophenol upon hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (p-nitrophenyl)acetate can be synthesized through the esterification of phenylacetic acid with p-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of immobilized enzymes to catalyze the esterification process. For example, lipase from Bacillus coagulans immobilized on a molecular sieve can achieve high conversion rates of phenylacetic acid and p-nitrophenol to this compound in organic solvents like n-heptane .
Chemical Reactions Analysis
Types of Reactions: Phenyl (p-nitrophenyl)acetate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. The hydrolysis results in the formation of phenylacetic acid and p-nitrophenol .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using esterases or lipases in aqueous or organic media.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, though these are not typically the primary focus of its use.
Major Products Formed:
Hydrolysis: Phenylacetic acid and p-nitrophenol.
Scientific Research Applications
Phenyl (p-nitrophenyl)acetate is widely used in scientific research due to its role as a substrate in enzyme assays. Its applications include:
Biochemistry: Used to study the activity of esterases and lipases by monitoring the release of p-nitrophenol.
Pharmaceutical Research: Employed in the development of enzyme inhibitors and the study of enzyme kinetics.
Industrial Biotechnology: Utilized in the production of biosensors and bioassays for detecting enzyme activities.
Mechanism of Action
The primary mechanism of action for phenyl (p-nitrophenyl)acetate involves its hydrolysis by esterases or lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the release of phenylacetic acid and p-nitrophenol. The p-nitrophenol produced can be quantitatively measured, providing insights into enzyme activity .
Comparison with Similar Compounds
- p-Nitrophenyl acetate
- p-Nitrophenyl butyrate
- p-Nitrophenyl valerate
Comparison: Phenyl (p-nitrophenyl)acetate is unique due to the presence of both phenyl and p-nitrophenyl groups, which can influence its reactivity and interaction with enzymes. Compared to other p-nitrophenyl esters, it may exhibit different hydrolysis rates and enzyme specificities .
Properties
IUPAC Name |
phenyl 2-(4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-13-4-2-1-3-5-13)10-11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGDDLOTBNPESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979491 | |
Record name | Phenyl (4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-82-6 | |
Record name | Phenyl (p-nitrophenyl)acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl (4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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